N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the benzodioxole ring. The synthetic route may start with the preparation of the oxazole ring through cyclization reactions involving β-hydroxy amides . The benzodioxole ring can be synthesized through condensation reactions involving catechol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxole ring may enhance the compound’s binding affinity to its targets, leading to increased efficacy .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
6004-83-7 |
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Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H21N3O5/c1-3-4-7-21(10-17(22)19-16-8-12(2)26-20-16)18(23)13-5-6-14-15(9-13)25-11-24-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,19,20,22) |
InChI Key |
VDSIOJUXMBNPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)NC1=NOC(=C1)C)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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